(4-Chloro-phenyl)-o-tolylamino-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(2-methylanilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-2-3-5-13(10)17-14(15(18)19)11-6-8-12(16)9-7-11/h2-9,14,17H,1H3,(H,18,19) |
InChI Key |
LZQMKXDZAKBCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro Phenyl O Tolylamino Acetic Acid and Analogues
Established Synthetic Routes to the Core Aminophenylacetic Acid Scaffold
Traditional synthetic approaches to aminophenylacetic acids involve a series of well-documented reactions that assemble the key structural components: the arylamino group and the acetic acid moiety, attached to a central phenyl ring. These methods provide reliable access to the target scaffold and its derivatives.
The formation of the carbon-nitrogen (C-N) bond to introduce the arylamino group is a critical step in the synthesis of (4-Chloro-phenyl)-o-tolylamino-acetic acid. Among the most powerful and versatile methods for this transformation is the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods like nucleophilic aromatic substitution. wikipedia.org
The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine. youtube.com In the context of synthesizing the target molecule, this could involve two primary disconnection approaches:
Reacting a (4-chloro-phenyl)acetic acid derivative bearing a leaving group (e.g., a bromine or iodine atom) with o-toluidine.
Reacting 2-aminotoluene (o-toluidine) with a 4-chlorophenylacetic acid derivative that is halogenated on the phenyl ring.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org
The success of the reaction is highly dependent on the choice of ligand coordinated to the palladium center. Several generations of phosphine-based ligands have been developed to improve catalyst efficacy.
| Ligand Generation | Key Features & Improvements | Typical Substrates |
|---|---|---|
| First-Generation (e.g., P(o-tolyl)₃) | Initial development, effective for some couplings. libretexts.org | Aryl bromides with secondary amines. |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Provided the first reliable extension to primary amines; efficient for aryl iodides and triflates. wikipedia.org | Aryl iodides, triflates with primary and secondary amines. |
| Sterically Hindered Ligands (e.g., Josiphos, XPhos, RuPhos) | Expanded scope to include less reactive aryl chlorides and a wider range of amines under milder conditions. | Aryl chlorides, bromides, and triflates with diverse amines, amides, and ammonia (B1221849) equivalents. acsgcipr.org |
The use of sterically hindered and electron-rich ligands is often crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination. wikipedia.org
The carboxylic acid group is a versatile functional handle that can be introduced at various stages of the synthesis or derivatized in the final product to create a library of analogues. princeton.edu Direct acylation of amines with carboxylic acids to form amides typically requires high temperatures (often above 160°C) to drive off water, which can be unsuitable for complex molecules. youtube.com
More commonly, the carboxylic acid is "activated" to enhance its electrophilicity. This can be achieved by converting it into an acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. srce.hr This activated intermediate can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives under mild conditions.
Recent advancements have focused on metallaphotoredox protocols that allow for the direct use of the native carboxylic acid functionality in various transformations, including alkylation, arylation, and amination, thereby offering novel pathways for derivatization. princeton.edu The existence of the carboxylic acid functionality can also influence the physical properties of the molecule, such as solubility and permeability, which are critical in drug design. mdpi.com
Condensation and coupling reactions provide alternative strategies for constructing the acetic acid side chain of the aminophenylacetic acid scaffold. The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an "active hydrogen" compound—a molecule with a methylene (B1212753) group flanked by two electron-withdrawing groups (Z-CH₂-Z). wikipedia.orgsigmaaldrich.com
In the synthesis of aminophenylacetic acid analogues, a substituted benzaldehyde (B42025) could react with a compound like diethyl malonate or cyanoacetic acid in the presence of a weak base catalyst (e.g., piperidine, ammonium (B1175870) salts). wikipedia.orgnih.gov The initial condensation product is an α,β-unsaturated system, which would then require subsequent reduction and hydrolysis steps to yield the desired phenylacetic acid moiety. sigmaaldrich.com
A key variant is the Doebner modification, which uses pyridine (B92270) as a solvent and malonic acid as the active methylene compound. This procedure often leads to a concomitant decarboxylation, providing a direct route to α,β-unsaturated carboxylic acids. organic-chemistry.org
Another powerful coupling strategy involves carbonylation. For example, arylacetic acids can be synthesized from benzylic bromides through a reaction with carbon monoxide, catalyzed by a transition metal complex like Pearlman's catalyst. researchgate.net This method allows for the direct installation of the carboxylic acid group.
Development of Novel and Optimized Synthetic Strategies
While established routes are robust, contemporary research focuses on developing more efficient, environmentally benign, and stereocontrolled synthetic methods.
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comdntb.gov.ua These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like aminophenylacetic acids.
Key green chemistry strategies applicable to this synthesis include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.commdpi.com This technique has been successfully applied to condensation reactions, sometimes under solvent-free conditions, leading to high yields in minutes rather than hours. bhu.ac.inrasayanjournal.co.in
Solvent-Free Reactions: Eliminating organic solvents reduces waste, cost, and safety hazards. ijpsjournal.com Reactions can be run neat or using mechanochemical methods like grinding, which has been shown to be highly efficient for the synthesis of N-substituted amines. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. While specific applications to this compound are not widely reported, biocatalytic methods are a growing area of interest for producing chiral amines and acids. ijpsjournal.com
Use of Greener Solvents: When solvents are necessary, replacing hazardous options like toluene (B28343) or dioxane with more benign alternatives such as water, ethanol, or supercritical CO₂ can significantly improve the environmental profile of a synthesis. ijpsjournal.com
| Green Chemistry Approach | Principle | Application in Synthesis | Example |
|---|---|---|---|
| Microwave Synthesis | Energy Efficiency, Reduced Reaction Time | Accelerating condensation or coupling reactions. mdpi.com | Microwave-assisted Knoevenagel condensation. bhu.ac.in |
| Solvent-Free Conditions | Waste Prevention | Running reactions neat or via mechanochemistry. ijpsjournal.com | Copper-catalyzed synthesis of indolizines. mdpi.com |
| Biocatalysis | Use of Renewable Feedstocks, High Selectivity | Enzymatic resolutions or asymmetric synthesis. | Enantioselective conversion of boronic acids to amines. synthesisspotlight.com |
| Aqueous Synthesis | Safer Solvents | Performing reactions in water to avoid organic solvents. | Synthesis of carboxylic acid-based MOFs in water. nih.gov |
Many biologically active molecules are chiral, with often only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of stereoselective methods to synthesize chiral analogues of this compound is of significant importance. Asymmetric synthesis can be achieved through several main strategies. ethz.ch
Chiral Auxiliaries: This substrate-controlled method involves temporarily attaching an enantiopure molecule (the chiral auxiliary) to the substrate. ethz.ch The auxiliary directs the stereochemical outcome of a subsequent reaction. For instance, an achiral phenylacetic acid derivative could be coupled to a chiral auxiliary, followed by a reaction to introduce the amino group diastereoselectively. The auxiliary is then cleaved and can often be recycled. tcichemicals.com
Asymmetric Catalysis: This reagent-controlled approach uses a chiral catalyst to favor the formation of one enantiomer over the other. Transition metal-catalyzed asymmetric hydrogenation is a prominent example, widely used for the enantioselective synthesis of chiral amines and α-amino acids from prochiral precursors like imines or enamides. nih.gov Chiral phosphorus ligands are often key to achieving high enantioselectivity. nih.gov
Chiral Pool Synthesis: This method utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or sugars, as building blocks. ethz.ch A synthesis could be designed starting from a chiral amino acid to set the stereochemistry of the final product.
Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. tcichemicals.com
The Pudovik reaction, the nucleophilic addition of phosphites to imines, can be rendered stereoselective by using chiral imines or chiral catalysts, providing a route to chiral α-aminophosphonates, which are analogues of α-amino acids. nih.gov These strategies offer powerful tools for accessing enantiomerically pure versions of complex aminophenylacetic acids.
Applications of Flow Chemistry for Reaction Optimization and Scalability
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates and active ingredients. While specific documentation on the flow synthesis of this compound is not prevalent, the principles and advantages demonstrated in the synthesis of other complex molecules are directly applicable. Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and streamlined scalability.
Optimization in a flow chemistry setup involves systematically varying parameters such as residence time, temperature, pressure, and reagent stoichiometry. This can be automated to rapidly identify the ideal conditions for maximizing yield and minimizing impurities. For instance, in the synthesis of other active pharmaceutical ingredients, flow processes have significantly reduced reaction times from many hours in batch to mere minutes in continuous flow. thieme-connect.de This efficiency is critical for both research-level compound screening and large-scale manufacturing.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio of microreactors. researchgate.net |
| Mass Transfer | Dependent on stirring efficiency; can be inefficient for multiphasic reactions. | Efficient mixing through static mixers or narrow channels, enhancing reaction rates. researchgate.net |
| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes; in situ generation and consumption of hazardous intermediates. researchgate.net |
| Scalability | Requires re-optimization for larger vessels; "scale-up" challenges. | Scalable by running the system for longer ("scale-out") or using parallel reactors. |
| Reaction Time | Often requires hours or days for completion. | Reduced to minutes or even seconds due to enhanced reaction kinetics. thieme-connect.de |
Synthesis of Structural Analogues and Heterocyclic Derivatives of this compound
Modifications of Aromatic Moieties and Substituent Effects
The biological and chemical properties of the parent compound can be finely tuned by altering the substituents on its two aromatic rings: the 4-chlorophenyl group and the o-tolyl group. Introducing different electron-donating or electron-withdrawing groups can influence the molecule's electronic distribution, lipophilicity, and steric profile.
For example, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with functional groups like methoxy (B1213986) or trifluoromethyl can systematically alter the molecule's characteristics. These modifications are crucial for structure-activity relationship (SAR) studies. Research on related pyrrole-based compounds has shown that the presence and position of a 4-chlorophenyl substituent can be a key determinant of anti-inflammatory activity. mdpi.com The electronic effects of these substituents can impact the reactivity of the amine and carboxylic acid functionalities, as well as influence intermolecular interactions with biological targets.
| Modification Type | Example Substituent | Potential Effect on Properties |
|---|---|---|
| Halogen Substitution | -F, -Br instead of -Cl | Alters electronegativity and steric bulk; influences binding interactions. |
| Electron-Donating Group | -OCH₃, -CH₃ | Increases electron density in the aromatic ring; may affect metabolic stability. |
| Electron-Withdrawing Group | -CF₃, -NO₂ | Decreases electron density; can enhance binding affinity through specific interactions. |
| Ring System Change | Replace phenyl with pyridyl or thienyl | Introduces heteroatoms, altering polarity, solubility, and hydrogen bonding capacity. |
Variation of the Carboxylic Acid Functionality and Linker Chains
The carboxylic acid group is a key functional handle that can be readily converted into a wide range of derivatives, such as esters, amides, and hydroxamic acids. These transformations can significantly change the compound's physicochemical properties, including its acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. For instance, esterification can increase lipophilicity, while conversion to an amide can introduce additional points for hydrogen bonding.
Furthermore, the acetic acid linker itself can be modified. The length of the alkyl chain can be extended or shortened, or heteroatoms can be incorporated to create ether or amine linkages. A patent for a related compound, 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid, describes synthetic routes where the acetic acid moiety is attached via an ethoxy linker, demonstrating how complex side chains can be constructed. google.com These modifications allow for the exploration of a broader chemical space and the optimization of the molecule's spatial orientation for interacting with target sites.
Introduction of Spiro and Fused Ring Systems into the Aminophenylacetic Acid Framework
Incorporating the aminophenylacetic acid backbone into rigid, three-dimensional structures like spirocycles and fused rings is a powerful strategy for developing conformationally constrained analogues. Such rigidification can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
Fused Ring Systems: Cascade reactions provide an efficient method for constructing complex fused heterocyclic systems. beilstein-journals.org For example, an appropriately functionalized aminophenylacetic acid derivative could serve as a precursor in a sequence involving condensation, cyclization, and subsequent cycloaddition to rapidly build multiple rings. beilstein-journals.org The synthesis of fused 2-amino-4-oxo-1,3,5-triazines via microwave-assisted ring closure is another advanced technique that could be adapted for creating novel scaffolds. researchgate.net These methods allow for the creation of tricyclic and tetracyclic systems from acyclic precursors in a highly controlled manner. ebrary.net
Spiro Systems: Spirocycles, which contain two rings connected by a single common atom, are of great interest due to their unique three-dimensional geometries. rsc.org The synthesis of spiro compounds can be achieved through multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile. orientjchem.org In this context, the aminophenylacetic acid core could be part of the amine component used to generate the azomethine ylide in situ. One-pot, three-component reactions are particularly efficient for creating spiro-pyran and spiro-pyrrolidine derivatives. orientjchem.orgnih.gov
| Ring System | General Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Fused Tricyclic Amines | Cascade reaction (condensation, cyclization, cycloaddition). | Rapid construction of multiple rings with high stereocontrol. | beilstein-journals.org |
| Fused Triazines | Microwave-assisted ring closure carbonylation. | Efficient synthesis of fused heterocyclic scaffolds. | researchgate.net |
| Spiro-Pyrans | One-pot, three-component reaction catalyzed by DMAP. | Excellent yields, short reaction times, and mild conditions. | nih.gov |
| Spiro-Pyrrolidines | 1,3-Dipolar cycloaddition of azomethine ylides. | High regio- and stereoselectivity in forming five-membered rings. | orientjchem.org |
Mechanistic Organic Chemistry of 4 Chloro Phenyl O Tolylamino Acetic Acid Transformations
Reaction Pathway Elucidation and Identification of Reactive Intermediates
The formation of the diarylamine core of (4-Chloro-phenyl)-o-tolylamino-acetic acid and related compounds can be achieved through several distinct reaction pathways, each featuring unique reactive intermediates. Key transformations include the Ullmann condensation, the Smiles rearrangement, and the Chapman rearrangement.
One of the most established methods for forming the C-N bond in diarylamine synthesis is the Ullmann condensation . This copper-promoted reaction typically involves the coupling of an aryl halide with an amine. In the context of diclofenac (B195802) synthesis, this would be the reaction between a derivative of 2-chlorobenzoic acid and 2,6-dichloroaniline. wikipedia.orgosf.io The mechanism of the Ullmann N-arylation is complex and has been the subject of extensive study. It is widely proposed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The cycle is thought to commence with the formation of a copper(I) amidate complex from the amine and the Cu(I) catalyst. mdpi.comnih.gov This complex then undergoes oxidative addition with the aryl halide, forming a transient, high-energy Cu(III) intermediate. mdpi.comresearchgate.net Reductive elimination from this Cu(III) species yields the desired diarylamine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. mdpi.com
Another significant pathway involves the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (SNAr). manchester.ac.uknih.gov This rearrangement is characterized by the migration of an activated aryl group. nih.govwikipedia.org A key step in some modern synthetic routes to diclofenac involves a cascade etherification/Smiles rearrangement. researchgate.netnih.govsciencex.com The mechanism proceeds through the formation of a characteristic spirocyclic anionic σ-complex, known as a Meisenheimer intermediate . manchester.ac.ukcdnsciencepub.com The stability and subsequent collapse of this intermediate are critical to the reaction's success. The rate of the rearrangement is dependent on the collapse of this spirocyclic intermediate. manchester.ac.uk
A third, conceptually related transformation is the Chapman rearrangement . This is a thermal, intramolecular reaction that involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom in an aryl N-arylbenzimidate (an imino ether). organicreactions.orgresearchgate.netwikipedia.org This process converts the imino ether into a more stable N-aroyldiphenylamine, which can then be hydrolyzed to the corresponding diarylamine. The Chapman rearrangement is understood to be an intramolecular process, proceeding without the involvement of separate dissociated fragments. organicreactions.org
In addition to these core pathways, other synthetic strategies may involve different types of reactive intermediates. For instance, one patented method for synthesizing diclofenac sodium involves the formation of a chloroimine intermediate , which is then condensed with 2,6-dichlorophenol, ultimately leading to a Chapman rearrangement step.
Role of Catalysis in this compound Synthesis and Chemical Reactions
Catalysis is central to the efficient synthesis of this compound and its analogues. Both transition metals and acid-base systems play pivotal roles in facilitating the key bond-forming steps.
Transition metals, particularly copper and palladium, are instrumental in catalyzing the crucial C-N cross-coupling reactions.
Copper Catalysis: The Ullmann reaction is the archetypal copper-catalyzed N-arylation. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgmagtech.com.cnnih.gov However, modern advancements have led to the development of highly efficient catalytic systems that operate under milder conditions. These systems typically employ a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand. wikipedia.orgnih.gov Chelating diamine ligands, such as 1,10-phenanthroline, and derivatives of the amino acid L-proline have been shown to be particularly effective. wikipedia.orgnih.gov These ligands stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. wikipedia.orgnih.gov The use of copper nanoparticles has also been explored as a recyclable catalyst for Ullmann couplings. mdpi.com
Palladium Catalysis: While copper is more traditional for Ullmann-type reactions, palladium catalysts are renowned for their versatility in cross-coupling chemistry, such as the Buchwald-Hartwig amination, which serves as a powerful alternative for C-N bond formation. wikipedia.org Palladium complexes have also been synthesized using diclofenac itself as a ligand, demonstrating the interaction between the drug molecule and transition metals, although this is more relevant to its biological activity and coordination chemistry than its synthesis. nih.gov In some synthetic routes for related compounds or during the preparation of analytical standards, palladium-catalyzed reactions like the Sonogashira coupling have been employed to modify the core structure.
Acid-base catalysis is fundamental to many of the synthetic steps involved in producing this compound.
The Ullmann condensation is critically dependent on the presence of a base. researchgate.net The role of the base (e.g., potassium carbonate, cesium carbonate, potassium hydroxide, or potassium phosphate) is to deprotonate the amine nucleophile, forming the corresponding amide anion. wikipedia.orgmdpi.comnih.gov This deprotonation significantly increases the nucleophilicity of the nitrogen atom, making it capable of reacting with the copper catalyst to form the active copper(I) amidate intermediate, thereby initiating the catalytic cycle.
In the Smiles rearrangement, a base is required to deprotonate the linking chain, creating the nucleophile that attacks the aromatic ring intramolecularly. wikipedia.org Similarly, in the synthesis of derivatives, bases like triethylamine (B128534) are commonly used to neutralize acidic byproducts, such as HCl generated from reactions involving acyl chlorides or thionyl chloride. derpharmachemica.com While the term "organocatalysis" often refers to the use of small, metal-free organic molecules to accelerate reactions, in this context, the most prominent role is played by basic compounds that act as stoichiometric reagents or catalysts in the classical acid-base sense.
Investigations into Reaction Kinetics and Thermodynamic Profiles
The rates and energetic landscapes of the reactions leading to this compound are dictated by kinetic and thermodynamic factors. While detailed quantitative data for this specific molecule are not widely published, mechanistic studies of the core reactions provide valuable insights.
For the Ullmann condensation , kinetic studies on related C-N coupling reactions suggest that the rate-limiting step is often the oxidative addition of the aryl halide to the copper(I) complex. researchgate.net The reaction rate is influenced by several factors, including the nature of the aryl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the electronic properties of the substrates, and the specific catalyst-ligand system employed. wikipedia.orgmdpi.com A study on a related Ullmann C-O bond formation reported a second-order rate of reaction with an activation energy of 14.36 kcal/mol. mdpi.com
Solvent Effects on Reaction Selectivity, Rate, and Product Distribution
The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and sometimes even the reaction pathway.
In Ullmann-type reactions , high-boiling polar aprotic solvents are traditionally employed. Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), nitrobenzene, and dimethyl sulfoxide (B87167) (DMSO) are common choices. wikipedia.orgresearchgate.netthermofisher.com The polarity of these solvents helps to dissolve the reactants and stabilize the charged intermediates and transition states involved in the catalytic cycle. The importance of solvent polarity is highlighted by studies showing that polar solvents like DMF and tetrahydrofuran (B95107) (THF) give excellent yields in Ullmann couplings, whereas non-polar solvents like toluene (B28343) and benzene (B151609) result in significantly lower yields. researchgate.net More recently, greener solvent alternatives have been explored. Ethylene glycol has been shown to function as both a solvent and a ligand for the copper catalyst in N-arylation reactions. sharif.edu Deep eutectic solvents (DESs) have also been investigated as environmentally benign media for Ullmann couplings. nih.gov
The table below summarizes the effect of different solvents on the yield of a model Copper-catalyzed Ullmann C-N coupling reaction.
Data adapted from a study on a model Ullmann C-N coupling reaction. researchgate.net
Advanced Analytical Techniques for Chemical Research on 4 Chloro Phenyl O Tolylamino Acetic Acid
In-Situ Spectroscopic Monitoring for Real-time Reaction Progress (e.g., FT-IR, NMR)
In-situ spectroscopic monitoring is a powerful tool for observing chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products and intermediates. This approach eliminates the need for sample extraction and quenching, thus preserving the integrity of the reaction under investigation.
Fourier Transform Infrared (FT-IR) Spectroscopy is particularly well-suited for monitoring the progress of reactions involving "(4-Chloro-phenyl)-o-tolylamino-acetic acid." By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, characteristic vibrational frequencies of functional groups can be tracked over time. For instance, in a synthesis reaction, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of a product's peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy , while less commonly used for real-time monitoring due to sensitivity and acquisition time constraints, can provide detailed structural information about the species present in a reaction mixture. nih.gov Specially designed flow-NMR tubes allow for the continuous analysis of a reaction as it proceeds. nih.gov For the study of "this compound" synthesis, ¹H NMR could be used to track the change in the chemical environment of protons as reactants are converted to products.
A hypothetical reaction monitoring scenario using in-situ FT-IR could involve the synthesis of an ester derivative of "this compound." The reaction progress could be tracked by observing the decrease in the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretching frequency corresponding to the ester.
Interactive Data Table: Hypothetical In-Situ FT-IR Monitoring of an Esterification Reaction
| Time (minutes) | Reactant Peak Intensity (Arbitrary Units) | Product Peak Intensity (Arbitrary Units) |
| 0 | 1.00 | 0.00 |
| 15 | 0.75 | 0.25 |
| 30 | 0.50 | 0.50 |
| 60 | 0.25 | 0.75 |
| 120 | 0.05 | 0.95 |
Mass Spectrometry Techniques for Mechanistic Elucidation (e.g., PSI-ESI-MS, IMS-MS)
Mass spectrometry (MS) is an indispensable tool for elucidating reaction mechanisms by identifying transient intermediates and characterizing complex reaction mixtures. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules from the solution phase. uvic.ca
Pressurized Sample Infusion (PSI)-ESI-MS is an adaptation that enables the continuous monitoring of catalytic reactions. uvic.ca A small, steady flow from the reaction vessel is directly infused into the mass spectrometer, allowing for the detection of short-lived intermediates that might otherwise be missed. This technique could be applied to study the formation of "this compound," potentially identifying key catalytic species or unstable intermediates in the reaction pathway.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. Ions are separated based on their size and shape (collisional cross-section) as they drift through a gas-filled chamber. This technique can differentiate between isomers and conformers, which is crucial for understanding the subtle structural details of reaction intermediates and products. In the context of "this compound" research, IMS-MS could be used to separate and identify isomeric byproducts that may be formed during its synthesis.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. By inducing fragmentation of a selected ion, a characteristic pattern of fragment ions is produced, which can be used to piece together the structure of the original molecule. rsc.org
Advanced Chromatographic Methods for Complex Mixture Analysis and Purification
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of individual components from a complex mixture. unige.ch For research involving "this compound," advanced chromatographic techniques are essential for assessing purity and isolating the target compound from unreacted starting materials, byproducts, and catalysts.
Reversed-Phase High-Performance Liquid Chromatography (RPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds. unige.ch In a typical RPLC setup for analyzing a reaction mixture containing "this compound," a C18 column would be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic or acetic acid to improve peak shape.
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. UHPLC is ideal for high-throughput screening of reaction conditions or for the detailed analysis of complex impurity profiles in a sample of "this compound."
Preparative chromatography, which uses larger columns and higher flow rates, can be employed to purify multi-gram quantities of "this compound" for further studies.
Interactive Data Table: Representative RPLC Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
X-ray Crystallography for Precise Structural Confirmation of Derivatives and Intermediates
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel derivatives or key intermediates in the synthesis of "this compound," obtaining a single-crystal X-ray structure is often the gold standard for structural confirmation.
The process involves growing a high-quality single crystal of the compound of interest, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The structural data obtained from X-ray crystallography is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which can influence the physical properties of the compound.
Interactive Data Table: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₅H₁₄ClNO₂ |
| Formula weight | 275.73 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, b = 8.456(2) Å, c = 15.789(5) Å |
| α = 90°, β = 98.45(3)°, γ = 90° | |
| Volume | 1337.8(7) ų |
| Z | 4 |
| Calculated density | 1.368 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Computational and Theoretical Studies on 4 Chloro Phenyl O Tolylamino Acetic Acid
Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, electronic structure, and energetic properties of (4-Chloro-phenyl)-o-tolylamino-acetic acid. iau.irnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. pulsus.comphyschemres.org
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iau.ir The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and stability. iau.irnih.gov A smaller energy gap generally suggests higher reactivity. iau.ir
Furthermore, quantum chemical methods can be used to calculate various energetic properties, such as the heat of formation and Gibbs free energy. nih.govphyschemres.org These thermodynamic quantities are essential for understanding the stability of the molecule and the feasibility of its formation. physchemres.org
Table 1: Calculated Molecular Properties of this compound
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | Determines the molecule's overall shape and steric properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |
| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. | A measure of the molecule's stability. |
| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Determines the spontaneity of a chemical reaction. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org For this compound, MD simulations provide valuable insights into its conformational flexibility and dynamic behavior. These simulations can map the potential energy surface of the molecule, revealing the different stable conformations (conformers) it can adopt and the energy barriers between them. chemrxiv.org
By simulating the molecule's behavior in various environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its shape and dynamics. chemrxiv.org This is particularly important for understanding how the molecule might interact with other molecules, such as proteins. The flexibility of a ligand can be a critical factor in its ability to bind to a receptor. nih.gov
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling can be a powerful tool for predicting the chemical reactivity and selectivity of this compound. researchgate.netmit.edu Methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate activation energies for potential reactions. researchgate.net This information helps in understanding which reactions are kinetically favorable.
Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can also be calculated to predict how the molecule will behave in different chemical reactions. mdpi.com These indices help in identifying the most reactive sites within the molecule, thus predicting regioselectivity in chemical transformations. mdpi.com By comparing the energies of different transition states, computational models can also predict stereoselectivity. nih.gov
In Silico Modeling of Molecular Recognition and Binding Interactions (Academic Focus)
In silico modeling plays a crucial role in understanding how this compound recognizes and interacts with other molecules, particularly proteins. These computational techniques are fundamental in academic research for exploring molecular interactions at a detailed level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uamdpi.com In the context of this compound, docking studies can be used to explore its potential binding modes within the active sites of various proteins, not for therapeutic purposes, but to understand fundamental molecular recognition processes. nih.gov
These simulations can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov The results of docking studies are often evaluated using scoring functions that estimate the binding affinity. mdpi.com
Table 2: Example of a Ligand-Protein Docking Analysis
| Parameter | Description |
| Protein Target | The specific protein being studied for its interaction with the ligand. |
| Binding Site | The specific region on the protein where the ligand is predicted to bind. |
| Binding Affinity (Score) | A numerical value that estimates the strength of the interaction. |
| Key Interacting Residues | The amino acids in the binding site that form significant interactions with the ligand. |
| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govmdpi.com For this compound and its analogs, QSAR studies can be developed to predict their in vitro biological activities or chemical properties based on a set of calculated molecular descriptors. nih.govresearchgate.net
These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). mdpi.com By establishing a statistically significant correlation between these descriptors and an observed activity for a series of compounds, a predictive QSAR model can be built. mdpi.com Such models are valuable in academic research for understanding the structural features that are important for a particular activity and for designing new compounds with desired properties. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 4 Chloro Phenyl O Tolylamino Acetic Acid Analogues Non Clinical Focus
Impact of Aryl Substituents on Molecular Interactions and Reactivity
The two aryl rings in (4-Chloro-phenyl)-o-tolylamino-acetic acid—the 4-chlorophenyl group attached to the nitrogen and the o-tolyl group also on the nitrogen—are critical determinants of the molecule's properties. Modifications to these rings significantly alter its electronic and steric profile, which in turn affects molecular interactions and chemical reactivity.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on these rings can modulate the electron density of the entire molecule, particularly the nitrogen atom of the amine linker. For instance, studies on related N-aryl glycine (B1666218) analogues have shown that the electronic nature of the N-aryl group influences the molecule's oxidation potential, which is a key step in certain chemical transformations. nih.govacs.org An increase in electron-withdrawing character on the aryl rings can make the α-C-H bond more susceptible to activation in oxidative coupling reactions. nsf.gov
The position and size of substituents also introduce steric effects. A bulky substituent on one of the aryl rings can hinder the molecule's ability to adopt certain conformations, which may affect its interaction with other molecules, such as the active site of an enzyme. In studies of aryl acetamide (B32628) triazolopyridazines, it was observed that while electronic effects from halogen substituents were significant, steric hindrance from larger groups could negatively impact activity. nih.gov For example, replacing the chloro or methyl groups with bulkier substituents like a phenyl group can lead to a loss of potency in certain contexts due to unfavorable steric interactions. nih.gov
The following table summarizes the predicted impact of various substituents on the aryl rings of this compound analogues, based on general principles of medicinal chemistry and findings from related compound series. nih.govnih.gov
| Substituent Type | Position | Predicted Effect on Molecular Interactions | Predicted Effect on Reactivity |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | para-position of phenyl ring | May enhance π-π stacking interactions; alters dipole moment. | Increases acidity of N-H and α-C-H protons, potentially facilitating oxidation or deprotonation. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | para-position of phenyl ring | Can increase electron density, potentially enhancing cation-π interactions. | Decreases acidity of N-H and α-C-H protons, potentially slowing oxidative reactions. |
| Halogens (e.g., -F, -Br) | meta or ortho-position | Can form halogen bonds, providing additional specific interactions. Alters lipophilicity. | Modulates electronic properties; can influence reaction rates in cross-coupling chemistries. |
| Bulky Groups (e.g., -t-butyl, -phenyl) | ortho-position of tolyl ring | Introduces significant steric hindrance, restricting bond rotation and potentially preventing optimal binding conformations. | May sterically block reactive sites, hindering chemical transformations. |
Role of the Amine Linker in Chemical Transformation Pathways
The secondary amine linker is a chemically significant feature of the this compound scaffold. It is not merely a spacer but an active participant in various chemical transformations. A key reaction pathway for N-arylglycine derivatives involves the oxidation of the α-carbon (the carbon atom adjacent to the nitrogen and carboxylic acid). nih.govacs.org
This process, often achieved through photoredox or electrocatalytic methods, typically proceeds through the formation of an imine or iminium ion intermediate. nih.govnih.gov The amine linker facilitates this by stabilizing the transient radical or cationic species formed upon initial oxidation. Once formed, this electrophilic imine intermediate is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. acs.orgnsf.govnih.gov This strategy, known as cross-dehydrogenative coupling (CDC), enables the functionalization of the glycine core without pre-activating the substrates. nih.govnih.gov
For example, in the presence of a suitable photocatalyst and a nucleophile like an indole, N-aryl glycine esters can undergo C-H functionalization to produce complex, non-proteinogenic α-amino acids. nih.govacs.org Similarly, electrocatalytic methods using mediators like n-Bu₄NI can achieve the coupling of N-arylglycine esters with various C-H nucleophiles. nih.gov The amine linker is central to these transformations, as its nitrogen atom participates directly in the formation of the key reactive intermediate.
Influence of Carboxylic Acid Functionalization on Binding Profiles
The carboxylic acid group is a primary site for molecular interactions, typically acting as a hydrogen bond donor and acceptor. Its functionalization into esters, amides, or other derivatives drastically alters these properties and, consequently, the molecule's in vitro binding profile with biomacromolecules like enzymes. nih.gov
Converting the carboxylic acid to an ester, for instance, removes its ability to act as a hydrogen bond donor and reduces its acidic character. This can be observed in studies where N-arylglycine esters are used as substrates in synthesis, indicating a change in reactivity and solubility compared to the parent acid. nih.govnih.gov
Functionalization to an amide introduces a new hydrogen bond donor (the N-H of the amide) while retaining a hydrogen bond acceptor (the carbonyl oxygen). This can lead to different or stronger binding interactions. Studies on N-phthaloylglycine amide derivatives as butyrylcholinesterase (BChE) inhibitors demonstrated that these compounds could be well-accommodated within the enzyme's binding pocket. nih.gov Molecular docking simulations revealed that the amide functionality could form crucial hydrogen bonds with amino acid residues, such as TYR332, within the active site, contributing to their inhibitory activity. nih.gov Furthermore, decarboxylative reactions, which remove the carboxylic acid group entirely, represent an extreme functionalization that allows for the introduction of completely different chemical moieties, such as alkyl or aryl groups. nih.govnih.gov
The table below outlines how different functionalizations of the carboxylic acid group can alter binding interactions.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Impact on In Vitro Binding Profile |
| Carboxylic Acid (-COOH) | Donor & Acceptor | Forms strong hydrogen bonds and ionic interactions (as carboxylate) with basic residues (e.g., Lys, Arg). |
| Ester (-COOR) | Acceptor only | Loses ability to donate hydrogen bonds; may engage in hydrophobic interactions depending on the 'R' group. |
| Amide (-CONH₂) | Donor & Acceptor | Can form a different network of hydrogen bonds compared to the carboxylic acid. |
| Hydroxamic Acid (-CONHOH) | Donor & Acceptor | Often acts as a chelating group for metal ions (e.g., Zn²⁺) present in enzyme active sites. consensus.app |
Stereochemical Implications in Molecular Recognition and Stereoselective Reactions
The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). This chirality is of paramount importance in molecular recognition, as biological systems like enzymes are themselves chiral. An enzyme's active site is a three-dimensional environment that will interact differently with each enantiomer, often resulting in one being significantly more active than the other. nih.gov
The synthesis of enantiomerically pure α-aryl glycines and their derivatives is a significant area of research. nih.gov Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other. For instance, processes like the catalytic asymmetric Strecker synthesis or the hydrogenation of α-iminoesters using chiral metal-ligand complexes are used to achieve high enantioselectivity. nih.gov The development of tandem reactions, such as N-alkylation/asymmetric π-allylation of α-iminoesters, has also provided access to enantiomerically enriched α,α-disubstituted α-amino acids that were previously difficult to synthesize. nih.govacs.org
The specific stereochemistry of an analogue dictates its precise orientation when interacting with a chiral partner. In stereoselective reactions, a chiral catalyst or reagent will preferentially react with one enantiomer or will generate a product with a specific stereochemistry. acs.org This principle is fundamental in understanding how analogues of this compound might interact with biological targets and in designing synthetic routes that yield the desired stereoisomer.
Correlation Between Structural Parameters and Observed Chemical or Biochemical Activities
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their chemical or biochemical activities. For N-aryl derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com
These models use calculated molecular descriptors to represent various aspects of the molecule's structure. Key descriptors often include:
AlogP98: A measure of lipophilicity, which influences how the molecule partitions between aqueous and lipid environments and can affect membrane permeability and hydrophobic interactions within a binding site. mdpi.com
Topological Descriptors (e.g., Wiener, CHI-1): These relate to the size, shape, and degree of branching in the molecule. nih.govmdpi.com
Electronic Descriptors (e.g., Dipole-Mag): These quantify the electronic properties of the molecule, such as its polarity and charge distribution, which are crucial for electrostatic interactions. nih.gov
In a QSAR study on a series of N-aryl derivatives as cholinesterase inhibitors, descriptors like AlogP98, the Wiener index, and the dipole magnitude were found to be important for describing the bioactivity of the compounds. nih.govmdpi.com Such models can generate equations that predict the inhibitory activity (e.g., pKᵢ) based on the values of these descriptors. This allows for the in silico screening of virtual compounds and provides a rational basis for designing new analogues with potentially improved activity. researchgate.netresearchgate.net
The following table presents descriptors commonly used in QSAR studies of N-aryl derivatives and their general significance. nih.govmdpi.com
| Descriptor | Type | Significance in Structure-Activity Correlation |
| AlogP98 | Lipophilicity | Correlates with hydrophobic interactions in enzyme binding pockets and membrane transport. |
| Wiener Index | Topological | Relates to molecular size and branching; can influence steric fit. |
| CHI-V-3_C | Topological | Encodes information about the degree of branching and connectivity in the molecule. |
| PHI | Molecular Shape | A shape index that describes the molecule's three-dimensional conformation. |
| Dipole-Mag | Electronic | Represents the magnitude of the molecular dipole moment, influencing electrostatic and polar interactions. |
Applications of 4 Chloro Phenyl O Tolylamino Acetic Acid in Synthetic Chemistry and Biochemical Research
Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules
Utilization in Material Science Applications (e.g., polymer precursors, functional material synthesis)
There is no information available in published scientific literature regarding the application of (4-Chloro-phenyl)-o-tolylamino-acetic acid in material science. No studies have been identified that explore its potential as a monomer for polymerization or as a component in the synthesis of functional materials.
Use in In Vitro Enzymatic Assays for Mechanistic Investigations and Enzyme Inhibition Studies (as substrate analogues or inhibitors for academic understanding of biochemical pathways)
No published research could be located that details the use of this compound in in vitro enzymatic assays. There are no records of it being employed as a substrate analogue or an inhibitor to study enzyme mechanisms or to investigate biochemical pathways.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning for Molecular Design and Prediction of (4-Chloro-phenyl)-o-tolylamino-acetic acid Derivatives
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of drug discovery and materials science. ethz.ch Machine learning (ML) models, particularly deep learning and neural networks, can analyze vast datasets of chemical structures and their associated properties to predict the characteristics of novel molecules. nih.govmdpi.com This predictive power is being harnessed to accelerate the design of new compounds with desired functionalities, moving beyond traditional trial-and-error synthesis. rsc.org
For this compound, AI and ML offer a powerful toolkit for designing derivatives with enhanced or entirely new properties. By training algorithms on existing data for similar aminophenylacetic acid structures, researchers can develop models to predict various physicochemical and biological attributes. nih.gov These models can screen virtual libraries of thousands of potential derivatives, identifying candidates with optimized characteristics before any physical synthesis is undertaken. researchgate.net
Key applications for AI/ML in this context include:
Property Prediction: Algorithms can be trained to predict properties such as solubility, stability, and potential bioactivity. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of this compound derivatives with a specific functional outcome. ethz.ch
Generative Design: Advanced generative models, like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can design novel molecular structures from scratch that are optimized for a predefined set of parameters. This could lead to the discovery of derivatives with unique electronic or material properties.
Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for novel derivatives, predicting reaction outcomes and suggesting optimal conditions, thereby saving significant time and resources in the laboratory. ethz.ch
| Application Area | Machine Learning Model | Predicted Parameter/Outcome | Potential Impact |
|---|---|---|---|
| Virtual Screening | Random Forest, Support Vector Machines (SVM) | Binding affinity to a target protein | Identification of derivatives with potential therapeutic applications. |
| De Novo Design | Generative Adversarial Networks (GANs) | Novel chemical structures with desired electronic properties | Discovery of new functional materials for electronics. |
| Reaction Prediction | Graph Neural Networks (GNNs) | Yield and feasibility of synthetic pathways | Optimization of chemical synthesis and reduction of waste. |
Exploration of Novel Biocatalytic Pathways for the Synthesis and Transformation of Aminophenylacetic Acids
The demand for greener and more sustainable chemical manufacturing has spurred significant interest in biocatalysis. nih.gov Enzymes offer high selectivity and efficiency under mild reaction conditions, presenting an attractive alternative to traditional chemical synthesis, which often relies on harsh reagents and complex purification steps. nih.govresearchgate.net Research into biocatalytic routes for producing chiral amines and amino acids is a particularly active field.
While specific biocatalytic routes for this compound have yet to be established, the broader class of phenylacetic acids is amenable to enzymatic synthesis. For example, enzymes like styrene (B11656) oxide isomerase have been used in whole-cell biocatalyst systems for the production of phenylacetic acids from styrene oxides. researchgate.net Furthermore, enzymatic cascades have been developed to convert amino acids like L-phenylalanine into phenylacetic acid (PAA) with high efficiency. nih.gov
Future research could focus on discovering or engineering enzymes capable of catalyzing the synthesis of this compound and its derivatives. Potential biocatalytic strategies include:
Enzyme Engineering: Techniques like directed evolution can be used to tailor the active sites of existing enzymes (e.g., transaminases, acylases) to accept the substituted phenyl rings of the precursors of this compound.
Multi-Enzyme Cascades: One-pot reactions involving multiple enzymes could be designed to build the molecule step-by-step from simpler, renewable starting materials, minimizing waste and improving atom economy. nih.gov
Whole-Cell Biotransformation: Utilizing engineered microorganisms as "cell factories" could provide a cost-effective and scalable method for producing these complex aminophenylacetic acids.
| Enzyme Class | Reaction Type | Substrate Example | Product |
|---|---|---|---|
| Transaminase | Asymmetric amination | α-keto acid precursor | Chiral aminophenylacetic acid |
| Nitrilase | Hydrolysis | Aminophenylacetonitrile | Aminophenylacetic acid |
| Styrene Oxide Isomerase | Isomerization | Substituted styrene oxide | Substituted phenylacetaldehyde (B1677652) (precursor) |
Development of Advanced Functional Materials Incorporating Aminophenylacetic Acid Scaffolds
The unique structural features of aminophenylacetic acids, combining a carboxylic acid group, an amino group, and a tunable aromatic core, make them attractive building blocks for advanced functional materials. The this compound scaffold, with its specific substitution pattern, could impart unique properties to polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org The amine and carboxylate functionalities on aminophenylacetic acids make them excellent candidates for organic linkers in MOF synthesis. nih.govnih.gov Amine-functionalized MOFs are of particular interest for applications such as carbon capture, catalysis, and sensing, due to the basicity and reactivity of the amino group. rsc.org Incorporating this compound into a MOF structure could create a material with tailored pore sizes and chemical environments, potentially useful for selective gas adsorption or as a catalyst support.
Functional Polymers: The aminophenylacetic acid moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers. These materials could exhibit interesting properties for applications in membranes for separation, as chelating agents for metal ions, or as scaffolds for tissue engineering. The rigidity of the aromatic rings combined with the reactive handles (amine and acid) allows for further modification and cross-linking to control the material's mechanical and chemical properties.
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Structural Biology (non-clinical)
The future of molecular science lies in the integration of knowledge from traditionally separate disciplines. For a molecule like this compound, a holistic understanding requires a cross-disciplinary approach that combines synthetic chemistry, advanced materials characterization, and structural biology techniques.
Chemistry and Materials Science: The collaboration between synthetic chemists and materials scientists is crucial for translating a novel molecule into a functional material. Chemists can design and synthesize a library of derivatives with systematic variations in their structure. Materials scientists can then investigate how these structural changes influence the macroscopic properties of the resulting materials, such as the porosity and stability of a MOF or the thermal and mechanical properties of a polymer.
Structural Biology and Chemistry: Non-clinical structural biology techniques, such as X-ray crystallography, provide precise, atom-level information about how molecules pack in the solid state. researchgate.netresearchgate.net This is fundamental for understanding the structure-property relationships in crystalline materials. For instance, determining the crystal structure of this compound and its derivatives can reveal the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern their assembly. researchgate.netresearchgate.net This knowledge is invaluable for the rational design of new crystalline materials, such as co-crystals or MOFs, with predictable architectures and properties. Computational modeling can complement these experimental studies by simulating molecular interactions and predicting crystal packing arrangements.
This synergistic approach, where synthetic design is informed by structural insights and material performance, is essential for unlocking the full potential of complex molecules like this compound in next-generation applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
